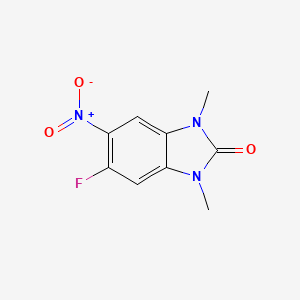

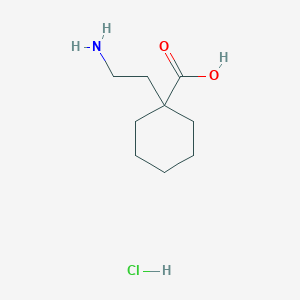

2,3-dihydro-1H-isoindole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-dihydro-1H-isoindole-4-carboxamide is a chemical compound used in scientific research for its various biochemical and physiological effects. It is synthesized using different methods and has been studied for its mechanism of action and potential applications in the field of medicine and biology.

科学的研究の応用

Biological Potential of Indole Derivatives

Indole derivatives, which include 2,3-dihydro-1H-isoindole-4-carboxamide, possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities makes indole derivatives a valuable resource for developing new therapeutic possibilities .

Fluorophores for Lipid Droplet Imaging

A series of 1H-isoindole derivatives, including 2,3-dihydro-1H-isoindole-4-carboxamide, have been synthesized for use as fluorophores with aggregation-induced emission characteristics . These fluorophores can specifically light up lipid droplets in living cells with bright fluorescence, low cytotoxicity, and better photostability than commercially available lipid droplet-specific dyes .

Anti-HIV Activity

Certain derivatives of 2,3-dihydro-1H-isoindole-4-carboxamide have been synthesized and screened for their anti-HIV activity . These compounds have shown potential in inhibiting HIV-1 and HIV-2 strains replication in acutely infected cells .

Antiviral Activity

Some 1H-isoindole derivatives have been prepared and reported as antiviral agents . These compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Cancer Therapy

The compound 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118) is a potent, orally available, and highly selective PARP-1 inhibitor for cancer therapy .

COX Enzyme Affinity

The introduction of a nitrogen atom into the N-methylphthalimide ligand of 1H-Isoindole-1,3(2H)-dione derivatives increases the lipophilicity and affinity for many amino acids of the COX enzyme in both isoforms . This could potentially enhance the therapeutic efficacy of these compounds.

特性

IUPAC Name |

2,3-dihydro-1H-isoindole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-9(12)7-3-1-2-6-4-11-5-8(6)7/h1-3,11H,4-5H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVCCJZBQCWNOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dihydro-1H-isoindole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-cyclopropyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2565873.png)

![Benzo[d][1,3]dioxol-5-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2565875.png)

![Ethyl 2-[8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazo lidino[1,2-h]purin-3-yl]acetate](/img/structure/B2565878.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565886.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorobenzyl)propanamide](/img/structure/B2565888.png)

![ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate](/img/structure/B2565893.png)